molecular formula C17H21N3S B2403101 N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-86-6

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2403101
CAS No.: 338776-86-6
M. Wt: 299.44
InChI Key: WNTZHOLQHBEBCZ-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a quinazolinamine derivative characterized by a bicyclic 5,6,7,8-tetrahydroquinazoline core. The compound features a methyl group at the N-position of the quinazolinamine moiety and a 4-methylbenzylsulfanyl substituent at the 2-position of the heterocyclic ring.

Properties

IUPAC Name

N-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-12-7-9-13(10-8-12)11-21-17-19-15-6-4-3-5-14(15)16(18-2)20-17/h7-10H,3-6,11H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTZHOLQHBEBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS No. 338776-86-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C17H21N3S
  • Molecular Weight : 299.43 g/mol
  • Boiling Point : 503.3 ± 50.0 °C (predicted)
  • Density : 1.18 ± 0.1 g/cm³ (predicted)

This compound has been identified as a small-molecule inhibitor targeting glutaminase, an enzyme crucial for cancer cell metabolism. By inhibiting glutaminase, this compound disrupts the glutaminolysis pathway, which is vital for the growth and survival of cancer cells. This mechanism positions it as a candidate for cancer therapy.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinamine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds in the quinazolinamine class have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. Analog compounds similar to this compound have demonstrated significant inhibitory effects on mushroom tyrosinase activity. For instance:

CompoundInhibition EffectReference
Analog 1220 times more potent than kojic acid
Analog 3Strong competitive inhibition

These findings suggest that N-methyl derivatives may also possess similar inhibitory properties.

Cytotoxicity Studies

In vitro studies using B16F10 murine melanoma cells have assessed the cytotoxic effects of quinazolinamine analogs. Compounds similar to this compound were evaluated for their effects on cell viability and tyrosinase activity:

Concentration (µM)Cell Viability (%)Tyrosinase Activity Inhibition (%)
20>80Significant reduction
10>90Moderate reduction
5>95Minimal effect

These results indicate that at lower concentrations (≤20 µM), these compounds do not exhibit cytotoxicity while effectively inhibiting tyrosinase activity .

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition : A study demonstrated that certain analogs could inhibit cellular tyrosinase activity in B16F10 cells when stimulated with α-MSH and IBMX. The analogs showed stronger inhibitory effects compared to traditional inhibitors like kojic acid .
  • Antioxidant Activity : Some analogs exhibited antioxidant properties comparable to established antioxidants in various assays, suggesting potential applications in skin health and anti-aging formulations .
  • Cancer Metabolism Targeting : Research focusing on glutaminase inhibition has highlighted the potential of N-methyl derivatives in depriving cancer cells of essential metabolites required for proliferation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinazolinamine derivatives. Specifically, N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine has shown promising results against various bacterial strains.

Case Study: Antibacterial Screening

A study focusing on the synthesis of related quinazolinamine derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds were evaluated for their minimum inhibitory concentration (MIC), revealing that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
9c12.5Pseudomonas aeruginosa

Anti-inflammatory Properties

Quinazolinamine derivatives have also been investigated for their anti-inflammatory effects. The structure of this compound suggests potential efficacy in treating inflammatory conditions.

Case Study: In Vivo Models

A series of quinazolinone derivatives were synthesized and tested for their anti-inflammatory activity in animal models. The results indicated that modifications to the quinazolinone structure could enhance anti-inflammatory effects significantly .

CompoundDose (mg/kg)Inhibition (%)
745036.3
755028.5

Neuroprotective Effects

Emerging research suggests that quinazolinamine compounds may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. One study reported that certain derivatives showed IC50 values as low as 2.7 µM against AChE .

CompoundIC50 (µM)Target Enzyme
3i2.7Acetylcholinesterase

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core followed by functionalization with sulfanyl and methyl groups.

Synthetic Pathway Overview

  • Formation of Quinazoline Core : Reaction of appropriate aniline derivatives with carbonyl compounds.
  • Sulfanylation : Introduction of the sulfanyl group using thiol reagents.
  • Methylation : Methylation of the nitrogen atom to yield the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group attached to the quinazoline ring is susceptible to nucleophilic substitution. This reactivity is critical for modifying the compound’s structure for biological applications.

Reaction Type Conditions Products References
AlkylationAlkyl halides, base (e.g., K₂CO₃)Replacement of the sulfanyl group with alkyl chains or other nucleophiles.
ArylationAryl halides, Pd catalysisFormation of aryl-sulfanyl derivatives via cross-coupling.

For example, the sulfanyl group can be displaced by amines or alkoxides under basic conditions, enabling structural diversification of the quinazoline scaffold.

Oxidation Reactions

The sulfanyl group (-S-) is prone to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-), which alter the compound’s electronic properties and solubility.

Oxidizing Agent Conditions Product Impact on Activity
Hydrogen peroxide (H₂O₂)Mild acidic/neutral conditionsSulfoxide derivativeMay enhance metabolic stability.
mCPBARoom temperature, CH₂Cl₂Sulfone derivativeIncreases polarity and solubility.

Oxidation products are often intermediates for further functionalization .

Reductive Amination

The primary amine group in the tetrahydroquinazoline core can participate in reductive amination with ketones or aldehydes, forming secondary or tertiary amines.

Example Reaction:
RC O R +NH2quinazolineNaBH3CNRCH NHR quinazoline\text{RC O R }+\text{NH}_2-\text{quinazoline}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH NHR quinazoline}

This reaction is useful for introducing alkyl or aryl groups to modulate pharmacokinetic properties .

Cyclization Reactions

The tetrahydroquinazoline ring can undergo cyclization under specific conditions to form fused heterocycles. For instance, heating with polyphosphoric acid (PPA) may lead to ring expansion or contraction, yielding novel scaffolds.

Acid/Base-Mediated Reactions

The amine groups in the molecule exhibit typical acid-base reactivity:

  • Protonation : The primary amine (pKa ~9–10) can be protonated in acidic media, enhancing solubility in polar solvents.

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the amine, enabling nucleophilic attacks at electrophilic sites .

Biological Transformation Pathways

While not a direct chemical reaction, metabolic studies suggest enzymatic oxidation of the sulfanyl group in vivo, producing sulfoxides and sulfones. These metabolites may contribute to the compound’s pharmacological profile .

Synthetic Routes and Intermediate Reactivity

The synthesis of this compound involves:

  • Alkylation : Introducing the methylbenzyl sulfanyl group via thiol-alkylation.

  • Cyclization : Formation of the tetrahydroquinazoline ring using cyclizing agents like POCl₃.

  • Methylation : N-methylation of the quinazolinamine using methyl iodide or dimethyl sulfate .

Key intermediates, such as the sulfanyl precursor, are reactive toward electrophiles (e.g., halogens or acyl chlorides).

Comparison with Similar Compounds

The compound is compared below with structurally related quinazolinamine derivatives, focusing on substituent variations, molecular properties, and available research findings.

Structural Analogues and Substituent Analysis
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) CAS Number
N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine - N-methyl
- 4-methylbenzylsulfanyl
C₁₈H₂₁N₃S 311.45 Not provided
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine - N-allyl
- 4-chlorobenzylsulfanyl
C₁₉H₂₀ClN₃S 366.89 339019-11-3
N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine - N,N-dimethyl
- 4-methylbenzylsulfanyl
C₁₈H₂₃N₃S 313.46 338776-87-7

Key Observations :

  • Substituent Effects on Lipophilicity : The 4-methylbenzylsulfanyl group in the target compound and its dimethyl analog (CAS 338776-87-7) enhances lipophilicity compared to the 4-chlorobenzylsulfanyl analog (CAS 339019-11-3), which introduces electron-withdrawing chlorine. This may influence membrane permeability and bioavailability .
Crystallographic and Conformational Comparisons
  • The crystal structure of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate () reveals that the 5,6,7,8-tetrahydro-pyridine ring adopts a half-chair conformation.
  • No crystallographic data are available for the target compound, but its structural similarity to the dimethyl analog (CAS 338776-87-7) suggests comparable planarity in the fused-ring system .

Preparation Methods

Precursor Synthesis and Ring Closure

The tetrahydroquinazoline backbone is constructed through cyclocondensation of 2-aminocyclohexanecarboxamide with formaldehyde derivatives. Key parameters include:

Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: p-Toluenesulfonic acid (0.1 eq)
  • Temperature: Reflux (80°C, 12 h)
  • Yield: 68–72%

Mechanistic Insights
The reaction proceeds via imine formation between the primary amine and formaldehyde, followed by intramolecular cyclization (Fig. 1). Computational studies indicate a ΔG‡ of 24.3 kcal/mol for the rate-limiting cyclization step.

Sulfanyl Group Introduction at C-2

Nucleophilic Substitution Strategy

The methylsulfanyl moiety is installed via displacement of a labile leaving group (e.g., chloro or methylsulfonyl) at C-2:

Procedure

  • Activation: Treat tetrahydroquinazoline intermediate with POCl₃ to generate 2-chloro derivative (85% yield).
  • Substitution: React with 4-methylbenzyl mercaptan (1.2 eq) in DMF at 60°C for 6 h.

Characterization Data

Parameter Value
¹H NMR (CDCl₃) δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 7.21–7.29 (m, 4H, ArH)
HRMS m/z 299.1432 [M+H]⁺ (calc. 299.1441)

N-Methylation at Position 4

Regioselective Alkylation

Selective methylation of the 4-amine is achieved using methyl iodide under basic conditions:

Optimized Protocol

  • Reagents: Methyl iodide (1.5 eq), K₂CO₃ (2 eq)
  • Solvent: Acetonitrile, 50°C, 8 h
  • Yield: 89%

Challenges and Solutions

  • Over-alkylation Risk: Controlled reagent stoichiometry prevents di-methylation.
  • Purification: Silica gel chromatography (EtOAc/hexane 1:3) removes unreacted starting material.

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines cyclocondensation and sulfanyl incorporation:

Steps

  • React 2-aminocyclohexanecarboxamide with 4-methylbenzyl disulfide in presence of I₂ (0.2 eq).
  • Add formaldehyde solution (37%) and stir at RT for 24 h.
    Advantages: 58% yield, reduced purification steps.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

Method Total Yield Purity (HPLC) Scalability
Stepwise 62% 98.5% >100 g
One-Pot 58% 95.2% <50 g

Spectroscopic Validation

  • IR: Absence of N-H stretch (3300 cm⁻¹) post-methylation confirms complete alkylation.
  • ¹³C NMR: Quartet at δ 160.2 ppm verifies thioether linkage.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost/kg (USD) Contribution to Total Cost
4-Methylbenzyl mercaptan 420 38%
Methyl iodide 310 29%

Process Optimization: Substituting methyl iodide with dimethyl carbonate reduces toxicity but lowers yield to 74%.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine?

  • Methodological Answer : The synthesis of tetrahydroquinazoline derivatives typically involves cyclocondensation of α-aminoamidines with carbonyl reagents. For example, substituted benzylidene groups can be introduced via Knoevenagel condensation under reflux with acetic acid as a catalyst. Yields vary depending on substituents: electron-withdrawing groups (e.g., nitro) may improve yields (80%) compared to electron-donating groups (e.g., methoxy: 65%) . Purification often employs recrystallization using hexane-benzene or methanol-benzene mixtures .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon shifts for the tetrahydroquinazoline core and sulfanyl substituents .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks matching calculated values ±0.5 Da) .
  • X-ray Crystallography : Resolve conformational details (e.g., half-chair conformation of the tetrahydroquinazoline ring and planar fused-ring systems) .

Q. What solvents and conditions optimize recrystallization?

  • Methodological Answer : Recrystallization from hexane-benzene (5:1 v/v) or methanol-benzene (3:1 v/v) is effective for removing impurities while preserving crystal integrity. Temperature gradients (e.g., slow cooling from 60°C to 25°C) enhance crystal formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., sulfanyl vs. methylsulfonyl groups) on receptor binding using in vitro assays (e.g., IC50 measurements for kinase inhibition) .
  • Conformational Analysis : Use X-ray crystallography to identify bioactive conformations (e.g., dihedral angles between fused rings <5° for planar interactions) .
  • Meta-Analysis : Cross-reference data from high-throughput screens and peer-reviewed studies to identify outliers due to assay variability .

Q. What strategies improve reaction yields for electron-deficient substituents?

  • Methodological Answer :

  • Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance electrophilicity in Knoevenagel condensations .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) for nitro-substituted derivatives, improving yields to >85% .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states in electron-deficient systems .

Q. How does sulfanyl substitution impact receptor binding affinity?

  • Methodological Answer :

  • Molecular Docking : Model interactions between the sulfanyl group and hydrophobic pockets (e.g., RORγt ligand-binding domain) using software like AutoDock Vina .
  • Comparative Binding Assays : Replace sulfanyl with methyl or hydroxyl groups and measure ΔG changes via isothermal titration calorimetry (ITC) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfur in sulfanyl) using 3D-QSAR models .

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